P2Y1 Receptor Antagonism: Potency Differentiation in Platelet Functional Assays
In a washed human platelet assay assessing inhibition of 2-methylthio-ADP-induced calcium flux (a functional measure of P2Y1 antagonism), 3-(2-(Methylthio)phenoxy)piperidine exhibits an IC50 of 11 nM. This potency is directly comparable to a structurally related piperidine analog in the same assay, which demonstrated an IC50 of 346 nM. The ~31-fold difference in potency highlights a steep SAR gradient for this chemotype [1][2].
| Evidence Dimension | Functional P2Y1 receptor antagonism |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Piperidine analog (CHEMBL3105197): IC50 = 346 nM |
| Quantified Difference | Target compound is approximately 31-fold more potent |
| Conditions | Washed human platelets, 1 µM 2-methylthio-ADP-induced calcium flux measured by FLIPR assay |
Why This Matters
The 31-fold higher potency in a functional human platelet assay makes this compound a more effective tool for studying P2Y1-mediated thrombosis pathways with reduced non-specific effects at equivalent concentrations.
- [1] BindingDB. BDBM50445206 (CHEMBL3105195). P2Y1 antagonist activity: IC50 = 11 nM. Assay description: Washed human platelets, 1 uM 2-methylthio-ADP-induced calcium flux, FLIPR assay. View Source
- [2] BindingDB. BDBM50445192 (CHEMBL3105197). P2Y1 antagonist activity: IC50 = 346 nM. Assay description: Washed human platelets, 1 uM 2-methylthio-ADP-induced calcium flux, FLIPR assay. View Source
